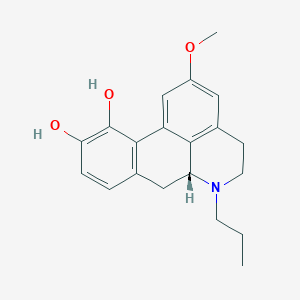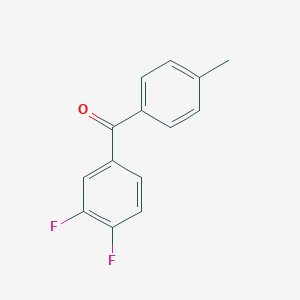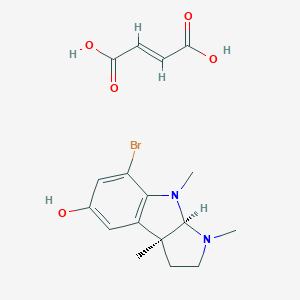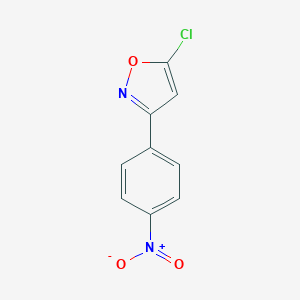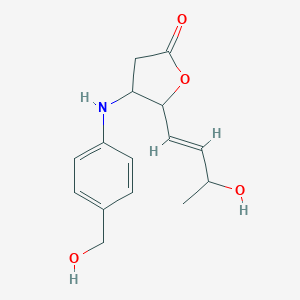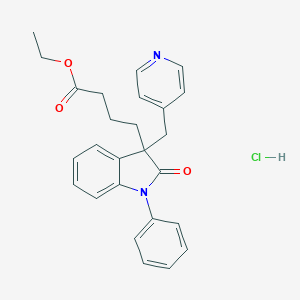
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester
Overview
Description
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is not fully understood. However, studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can activate the transcription factor ATF4, which is involved in the regulation of cellular stress responses. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase mitochondrial function and reduce oxidative stress, which can contribute to the neuroprotective effects of the compound.
Biochemical and Physiological Effects:
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been shown to have a number of biochemical and physiological effects. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
Advantages and Limitations for Lab Experiments
One advantage of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is that it has been shown to have a good safety profile in animal studies. However, one limitation is that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester is a relatively new compound, and more research is needed to fully understand its potential therapeutic effects and any potential side effects.
Future Directions
There are a number of future directions for research on 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester. One area of research is to further explore the mechanism of action of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester and how it exerts its neuroprotective effects. Another area of research is to investigate the potential therapeutic effects of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, more research is needed to determine the optimal dosage and administration of 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester for therapeutic use.
Scientific Research Applications
2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has been extensively studied for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester can improve cognitive function, reduce inflammation, and protect against neuronal damage. 2,3-Dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the survival and growth of neurons.
properties
CAS RN |
150897-91-9 |
|---|---|
Molecular Formula |
C26H27ClN2O3 |
Molecular Weight |
451 g/mol |
IUPAC Name |
ethyl 4-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O3.ClH/c1-2-31-24(29)13-8-16-26(19-20-14-17-27-18-15-20)22-11-6-7-12-23(22)28(25(26)30)21-9-4-3-5-10-21;/h3-7,9-12,14-15,17-18H,2,8,13,16,19H2,1H3;1H |
InChI Key |
MJCKABUDKLVCDI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
Canonical SMILES |
CCOC(=O)CCCC1(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)CC4=CC=NC=C4.Cl |
synonyms |
2,3-dihydro-2-oxo-1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-butanoic acid ethyl ester 2,3-DPPIB |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


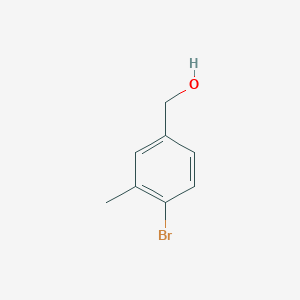
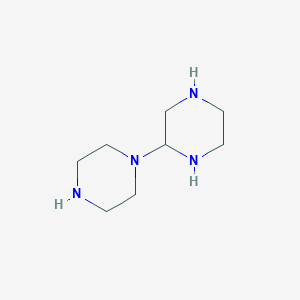
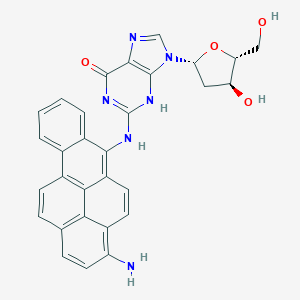
![1-[4-(Chloromethyl)-2,5-dimethylfuran-3-yl]ethanone](/img/structure/B136243.png)
